molecular formula C7H8N2O3 B1403787 5-Amino-6-methoxypicolinic acid CAS No. 1256793-40-4

5-Amino-6-methoxypicolinic acid

Cat. No. B1403787
M. Wt: 168.15 g/mol
InChI Key: NKRHSORGLQIRFR-UHFFFAOYSA-N
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Description

5-Amino-6-methoxypicolinic acid is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the properties of this compound may be inferred from its structure and the properties of similar compounds .

Scientific Research Applications

Derivatization Reagent in Amino Acid Analysis

A pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety, 6-MOQ-EtOCOOSu, was designed for the analysis of amino acids. This reagent, characterized by its thermal and photostability, enables the sensitive determination of amino acid enantiomers, showing its utility in chiral amino acid analysis through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) systems. This advancement in derivatization chemistry underscores the significant role of 6-methoxy derivatives in enhancing analytical methodologies for amino acids, offering precise and sensitive detection (Oyama et al., 2015).

Synthesis of Enantiopure Compounds

5-Amino-6-methoxypicolinic acid derivatives have been used in the dynamic kinetic resolution for synthesizing enantiopure compounds, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This process is crucial for the synthesis of modulators of nuclear receptors, showcasing the pivotal role of these derivatives in synthesizing biologically active, enantiomerically pure compounds, which are fundamental in pharmaceutical applications (Forró et al., 2016).

Exploration of Photolabile Precursors

Studies on the photocleavage of 1-Acyl-7-nitroindolines, where 5-amino-6-methoxypicolinic acid derivatives are relevant, have shown that these compounds are valuable as photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids. Modifications like 4-methoxy substitution have significantly improved the efficiency of photolysis, underscoring the importance of these derivatives in the study and application of photolabile compounds (Papageorgiou & Corrie, 2000).

Development of Fluorescent Labeling Reagents

The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stability against light and heat, and significant potential as a fluorescent labeling reagent. This compound's unique characteristics are vital for biomedical analysis, especially in the sensitive determination of carboxylic acids (Hirano et al., 2004).

properties

IUPAC Name

5-amino-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHSORGLQIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methoxypicolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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